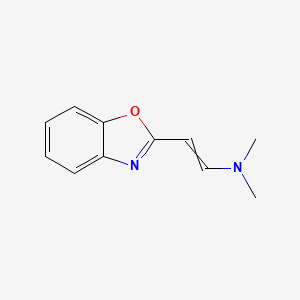
tert-Butyl 3-iodo-6-vinyl-1H-indazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl 6-ethenyl-3-iodo-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring system. This particular compound is characterized by the presence of an iodine atom at the 3-position and a 1,1-dimethylethyl ester group at the 1-position of the indazole ring. The compound’s unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
The synthesis of 1,1-Dimethylethyl 6-ethenyl-3-iodo-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of o-haloaryl hydrazones with appropriate reagents and conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Esterification: The ester group can be introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Análisis De Reacciones Químicas
1,1-Dimethylethyl 6-ethenyl-3-iodo-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Coupling Reactions: The vinyl group can participate in coupling reactions such as Heck, Suzuki, and Sonogashira couplings to form new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl 6-ethenyl-3-iodo-1H-indazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential pharmaceutical agents, including anticancer, antiviral, and anti-inflammatory drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and natural product analogs.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl 6-ethenyl-3-iodo-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and proteins. The presence of the iodine atom and the vinyl group can influence the compound’s binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
1,1-Dimethylethyl 6-ethenyl-3-iodo-1H-indazole-1-carboxylate can be compared with other indazole derivatives such as:
1,1-Dimethylethyl 3-iodo-1H-indazole-1-carboxylate: Lacks the vinyl group, which may affect its reactivity and applications.
1,1-Dimethylethyl 6-ethenyl-1H-indazole-1-carboxylate: Lacks the iodine atom, which may influence its chemical properties and biological activity.
1,1-Dimethylethyl 3-bromo-1H-indazole-1-carboxylate: Contains a bromine atom instead of iodine, which may result in different reactivity and applications.
The unique combination of the iodine atom and the vinyl group in 1,1-Dimethylethyl 6-ethenyl-3-iodo-1H-indazole-1-carboxylate makes it a versatile compound with diverse applications in scientific research.
Propiedades
Fórmula molecular |
C14H15IN2O2 |
|---|---|
Peso molecular |
370.19 g/mol |
Nombre IUPAC |
tert-butyl 6-ethenyl-3-iodoindazole-1-carboxylate |
InChI |
InChI=1S/C14H15IN2O2/c1-5-9-6-7-10-11(8-9)17(16-12(10)15)13(18)19-14(2,3)4/h5-8H,1H2,2-4H3 |
Clave InChI |
SRMBBTWSKBRICW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C=C)C(=N1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)

![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)



![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)

![4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)
![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)


